1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
Overview
Description
1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C18H14Cl2N4OS and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- Compounds related to 1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone have been studied for their anticonvulsant activities, indicating the potential of substituted pyridine ring moieties in anticonvulsant drug development (Arora & Knaus, 1999).
- Some 1,2,4-triazole derivatives show significant antimicrobial activity and can act as surface active agents. This highlights the potential of these compounds in the development of new antimicrobial drugs (El-Sayed, 2006).
Structural and Chemical Studies
- The study of the molecular and supramolecular structures of 1,2,4-triazole derivatives, including their complexes with metals like Hg(II), contributes to understanding their chemical behavior and potential applications in various fields (Castiñeiras, García-Santos, & Saa, 2018).
- Research on the synthesis and characterization of 1,2,4-triazole derivatives, such as the analysis of their spectroscopic and electronic behavior, provides insight into their potential uses in fields like material science (Evecen, Tanak, Ünver, Celik, & Semiz, 2018).
Antimicrobial and Antifungal Applications
- New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential as new therapeutic agents against various pathogens (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
- Some 1,2,4-triazole derivatives have demonstrated potent fungicidal activities, suggesting their potential use in agricultural applications as well as in the treatment of fungal infections (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-3-9-26-18-22-21-16(23(18)2)14-5-4-8-24(17(14)25)11-12-6-7-13(19)10-15(12)20/h1,4-8,10H,9,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXYHHTNBMLGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC#C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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